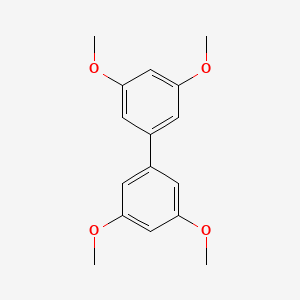

3,3',5,5'-Tetramethoxybiphenyl

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXAWNABJYBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562829 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108840-33-1 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,3 ,5,5 Tetramethoxybiphenyl Analogues

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of complex molecules. Enzymes, particularly laccases, have demonstrated significant potential in the oxidative coupling of phenolic precursors to form biphenyl (B1667301) derivatives.

Laccase-Catalyzed Oxidative Coupling for 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) Formation

The formation of this compound-4,4'-diol (TMBP) can be efficiently achieved through the laccase-catalyzed oxidative coupling of its monomeric precursor, 2,6-dimethoxyphenol (B48157) (2,6-DMP). researchgate.netresearchgate.net Laccases (EC 1.10.3.2), a class of multi-copper oxidoreductase enzymes, catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals. nih.govnih.gov These radicals can then undergo spontaneous coupling to form dimeric products like TMBP.

Specifically, laccase sourced from the ascomyceteous fungus Botryosphaeria rhodina MAMB-05 has been successfully employed for this transformation. researchgate.netresearchgate.net The reaction involves the oxidation of 2,6-DMP, which then dimerizes to yield TMBP. researchgate.net The process is notable for its selectivity, with the formation of TMBP being highly dependent on the reaction conditions. researchgate.net Studies have shown that in an aqueous medium, the pH plays a crucial role in directing the reaction towards the desired C-C coupled biphenyl product over other potential C-O coupled dimers. researchgate.net

Optimization of Enzymatic Reaction Conditions

To maximize the yield and selectivity of TMBP synthesis, the optimization of enzymatic reaction conditions is crucial. A study utilizing a three-factor Box-Behnken incomplete factorial design was conducted to define the optimal parameters for the laccase-catalyzed dimerization of 2,6-DMP. researchgate.net The factors investigated were the concentration of 2,6-DMP, the activity of the laccase enzyme, and the reaction time.

The optimized conditions were determined to be a 2,6-DMP concentration ranging from 2.6 to 3.4 mmol, a laccase activity between 1.35 and 3.38 U, and a reaction time of 120 hours. researchgate.net Under these optimized parameters at a pH of 6.5, a TMBP yield of 11.93 ± 0.49% was achieved, which was in close agreement with the 12% yield predicted by the mathematical model. researchgate.net This demonstrates the effectiveness of statistical experimental design in enhancing the efficiency of biocatalytic processes.

| Parameter | Optimized Range/Value | Resulting TMBP Yield |

| 2,6-DMP Concentration | 2.6-3.4 mmol | 11.93 ± 0.49% |

| Laccase Activity | 1.35-3.38 U | |

| Reaction Time | 120 hours | |

| pH | 6.5 |

Exploration of Enzyme Specificity and Substrate Scope for Biphenyl Derivatization

Laccases exhibit broad substrate specificity, enabling the derivatization of a wide array of phenolic compounds to form various biphenyl structures. nih.gov The enzyme's catalytic action is not limited to simple phenols; it can also oxidize substituted phenols, leading to the formation of diverse homo- and heteromolecular products through C-C, C-O, C-N, or C-S bond formation. mdpi.combibliotekanauki.pl

The specificity of the laccase and the nature of the substrate influence the type of coupling product formed. For instance, the laccase from Botryosphaeria rhodina can produce different dimers from 2,6-DMP depending on the pH and reaction time, including the C-C coupled TMBP and a C-O coupled dimer, 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol. researchgate.net The substrate scope of laccases can be further expanded through the use of mediators, which are small molecules that act as electron shuttles, allowing the enzyme to oxidize non-phenolic substrates or those with high redox potentials. nih.govnih.gov This versatility makes laccase-mediated catalysis a valuable tool for creating libraries of biphenyl derivatives with diverse functionalities.

Conventional Organic Synthesis Approaches for Biphenyl Skeletons

While biocatalysis offers a green route, conventional organic synthesis remains a cornerstone for the construction of biphenyl skeletons, providing a wide range of methodologies to access these important structural motifs.

Homo-Coupling Reactions of Substituted Organosilanes and Related Precursors

A convenient and efficient method for synthesizing symmetrical biaryls involves the homo-coupling of substituted organosilanes. oup.com This approach typically utilizes a copper(I) salt as a mediator in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions. oup.com The reaction proceeds through the transmetalation of the organic group from the silicon atom to the copper center, forming an organocopper intermediate which then undergoes oxidative coupling. oup.com

The nature of the organosilane is critical for the success of the reaction. It has been demonstrated that the presence of two or three fluorine atoms on the silicon is essential for the homo-coupling to occur. oup.com This methodology has been successfully applied to various arylsilanes, including those with electron-donating substituents and heterocyclic systems like 2-thienylsilane, to produce the corresponding symmetrical biaryls in good yields. oup.com

| Arylsilane Precursor | Biaryl Product | Yield |

| Ethyldifluoro(4-methylphenyl)silane | 4,4'-Dimethylbiphenyl | 60% |

| (2,5-Dimethoxyphenyl)trifluorosilane | 2,2',5,5'-Tetramethoxybiphenyl | 77% |

| Trichloro(2-thienyl)silane | 2,2'-Bithiophene | 78% |

Oxidative Cross-Coupling Strategies for Phenols and Anilines to Form Biaryl Systems

The synthesis of unsymmetrical biaryls, which are prevalent in many biologically active molecules and functional materials, can be achieved through the oxidative cross-coupling of different phenolic or aniline (B41778) precursors. jst.go.jpnsf.gov This strategy avoids the need for pre-functionalization of the aromatic rings, making it an attractive and atom-economical approach. jst.go.jp

Various catalytic systems have been developed for this purpose, employing metals such as iron, chromium, and silver. jst.go.jpnsf.govresearchgate.net For instance, a Cr-salen catalyst under aerobic conditions has been shown to effectively couple N,N-disubstituted anilines with phenols, primarily yielding C-C coupled products. nsf.gov Similarly, FeCl3 can catalyze the oxidative coupling of phenols with 2-aminonaphthalene derivatives. acs.org However, a significant challenge in oxidative cross-coupling is controlling the chemoselectivity and regioselectivity, as undesirable homo-coupling often occurs as a side reaction. jst.go.jp The steric and electronic properties of the substrates play a crucial role in determining the product distribution. For example, in the coupling of aniline and phenol, the reaction tends to occur at the para-position of the amino group, likely due to steric hindrance. jst.go.jp

Synthesis of Advanced Materials Precursors

Derivatives of this compound are valuable precursors for the synthesis of advanced materials, including epoxy resins, liquid crystal monomers, and complex polycyclic aromatic systems.

The rigid structure of the biphenyl core makes this compound derivatives attractive candidates for the synthesis of liquid crystalline epoxy resins (LCERs). cnrs.fr To achieve liquid crystalline properties in the resulting thermosets, new glycidyl-terminated monomers with rigid skeletons are required. cnrs.fr The synthesis of such monomers often involves the reaction of a diol precursor with epichlorohydrin (B41342) in the presence of a base. researchgate.net The resulting epoxy monomers can then be cured with various hardeners, such as aromatic diamines, to form crosslinked networks. mdpi.commdpi.com

The properties of the final epoxy network, including its thermal and mechanical characteristics, are highly dependent on the structure of both the epoxy monomer and the curing agent. mdpi.comsemanticscholar.org For example, the introduction of flexible spacers between the rigid mesogenic core and the epoxy groups can influence the glass transition temperature and other properties of the cured resin. mdpi.com By carefully designing the molecular structure of the biphenyl-based epoxy monomer, it is possible to create materials with tailored properties for specific applications, such as high-performance composites and materials for optical applications. cnrs.fr

The synthesis of a biphenyl-based epoxy monomer, 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP), is a well-established process that can be achieved through a one-pot reaction between the corresponding diol and epichlorohydrin. researchgate.net This approach has been widely used to produce LCENs with diverse structures and properties. semanticscholar.org

Halogenated biphenyls serve as key intermediates in the synthesis of complex polycyclic aromatic systems like tetraphenylenes and circulenes. One common strategy involves the homo-coupling of dihalogenated biphenyls. For instance, 2,2'-dibromo-5,5'-dimethoxybiphenyl (B14732500) can undergo a homo-coupling reaction to form the corresponding tetraphenylene (B3251814). researchgate.net

The synthesis of circulenes, which are polycyclic aromatic hydrocarbons with a central ring surrounded by fused benzene (B151609) rings, often utilizes intramolecular cyclization reactions of appropriately substituted biphenyl precursors. The Scholl reaction, a classic method for forming aryl-aryl bonds, is frequently employed. For example, the synthesis of saddle-shaped tetrabenzo researchgate.netcirculenes has been achieved through the Scholl reaction of cyclic octaphenylene (B1236798) precursors, which were themselves prepared via palladium-catalyzed double Suzuki cross-coupling reactions. oup.com

Furthermore, a novel tandem reaction involving a ruthenium-catalyzed [2+2+2] cycloaddition of arylenynes to dihydrobiphenylenes, followed by a halogen-radical ring opening, has been developed to construct halogenated benzocyclooctatetraenes. acs.org These intermediates can then undergo further reactions, such as cross-couplings and Diels-Alder reactions, to form more complex polycyclic aromatic hydrocarbons. acs.org The synthesis of heteroatom-bridged tetraphenylenes and circulenes has also been reported, starting from functionalized tetraphenylene precursors like octamethoxytetraphenylene. oup.com

Mechanistic Investigations of Biological Activities of 3,3 ,5,5 Tetramethoxybiphenyl Derivatives

Anticancer Mechanisms in In Vitro Cellular Models

Studies utilizing in vitro models, such as the human non-small cell lung carcinoma cell lines A549 and NCI-H460, have been instrumental in detailing the anticancer effects of TMBP. researchgate.netnih.govnih.gov The compound has been shown to selectively reduce the viability of cancer cells while not affecting primary cells like sheep erythrocytes and mouse peritoneal macrophages. researchgate.netnih.gov The 50% inhibitory concentration (IC50) was determined to be 148 µM in A549 cells after 72 hours of treatment and 154 µM in NCI-H460 cells after 24 hours. researchgate.netnih.govnih.gov

Table 1: Summary of TMBP Effects on Lung Cancer Cell Lines

| Cell Line | IC50 Value | Key Mechanistic Findings | References |

|---|---|---|---|

| A549 | 148 µM (72h) | Increased ROS, mitochondrial depolarization, G2/M arrest, apoptosis. | nih.gov |

| NCI-H460 | 154 µM (24h) | Increased ROS/NO, mitochondrial depolarization, G2/M arrest, apoptosis (caspase-3/7 activation), reduced PI3K/AKT/NF-κB/STAT-3 signaling, altered metabolism. | researchgate.netnih.gov |

A primary mechanism of TMBP's anticancer action is the induction of oxidative stress within malignant cells. nih.gov Treatment with TMBP leads to a significant increase in the production of reactive oxygen species (ROS). researchgate.netnih.gov In the NCI-H460 lung cancer cell line, TMBP treatment not only increased ROS but also elevated nitric oxide levels while paradoxically reducing the superoxide (B77818) radical-anion. researchgate.netnih.gov This disruption of the cellular redox balance was further evidenced by an increase in superoxide dismutase activity and a reduction in glutathione (B108866) reductase, indicating that the cancer cells' antioxidant systems are overwhelmed, leading to a state of severe oxidative stress. researchgate.netnih.gov This pro-oxidant environment is a critical trigger for the subsequent events leading to cell death. researchgate.net

The mitochondria are a key target of TMBP-induced cellular stress. Following the generation of ROS, a significant perturbation of mitochondrial function is observed. researchgate.netnih.gov A hallmark of this dysfunction is the depolarization of the mitochondrial membrane. researchgate.netnih.govnih.gov The loss of mitochondrial membrane potential is a critical event that often precedes apoptosis, as it disrupts the organelle's ability to produce ATP efficiently and can lead to the release of pro-apoptotic factors into the cytoplasm. frontiersin.org This mitochondrial damage is a central node in the cytotoxic pathway activated by TMBP in cancer cells. researchgate.netnih.gov

The culmination of TMBP-induced cellular damage is the initiation of programmed cell death, or apoptosis. researchgate.netnih.gov The compound was found to lead to death by direct apoptosis in A549 cells. nih.gov In NCI-H460 cells, the apoptotic process is specifically shown to involve the activation of key executioner caspases. researchgate.netnih.gov Research confirms that TMBP treatment results in an increased activation of caspase-3 and caspase-7, which are critical enzymes that cleave a variety of cellular substrates to orchestrate the systematic dismantling of the cell during apoptosis. researchgate.netnih.govgoogle.com

TMBP's anticancer activity extends to the modulation of crucial pro-survival signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov In NCI-H460 cells, the compound's effects were associated with a decrease in the levels of key signaling proteins including PI3K (Phosphatidylinositol 3-kinase), AKT (Protein Kinase B), and NF-κB (nuclear factor kappa B). researchgate.netnih.gov The PI3K/AKT/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation, and its inhibition is a key strategy in cancer therapy. nih.gov Furthermore, TMBP treatment led to reduced immunofluorescence staining of STAT-3 (Signal Transducer and Activator of Transcription 3), another critical protein that promotes tumor growth and survival. researchgate.netnih.gov Concurrently, an increase in iNOS (inducible nitric oxide synthase) was observed. researchgate.netnih.gov

Beyond signaling and apoptosis, TMBP induces profound changes in the metabolic profile of cancer cells. researchgate.netnih.gov Treatment of NCI-H460 cells resulted in metabolic stress characterized by a reduction in glucose uptake. researchgate.netnih.gov This limitation on the primary fuel source for many cancer cells was accompanied by a decrease in intracellular lactate (B86563) dehydrogenase and a significant drop in lactate levels. researchgate.netnih.gov The accumulation of lactate is a feature of the Warburg effect, and its reduction points to a disruption of aerobic glycolysis. oncotarget.com Furthermore, ultrastructural analysis of the treated cells revealed an increase in the number of lipid droplets and autophagic vacuoles, suggesting major alterations in lipid metabolism and the induction of autophagy, a cellular recycling process that can be linked to both survival and cell death depending on the context. researchgate.netnih.gov

Table 2: Impact of TMBP on Cellular Metabolism in NCI-H460 Cells

| Metabolic Parameter | Observed Effect | Reference |

|---|---|---|

| Glucose Uptake | Reduced | researchgate.netnih.gov |

| Intracellular Lactate Dehydrogenase | Reduced | researchgate.netnih.gov |

| Lactate Levels | Reduced | researchgate.netnih.gov |

| Lipid Droplets | Increased | researchgate.netnih.gov |

| Autophagic Vacuoles | Increased | researchgate.netnih.gov |

Influence on Cell Migration and Adhesion Markers (e.g., N-cadherin, β-catenin)

The metastatic spread of cancer is a complex process often involving changes in cell-cell adhesion and migration. Key proteins in this process include N-cadherin and β-catenin, which are involved in cell-cell junctions and signaling pathways that promote cell motility. nih.govthno.org Research into 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a derivative of the parent compound, has demonstrated its ability to interfere with these processes in cancer cells.

In a study involving the NCI-H460 lung cancer cell line, treatment with TMBP was found to significantly reduce cell migration. nih.gov This inhibition of movement was accompanied by a notable decrease in the immunofluorescence staining of both N-cadherin and β-catenin. nih.gov The downregulation of these adhesion markers suggests that TMBP may disrupt the cellular machinery that allows cancer cells to detach from the primary tumor and invade surrounding tissues. Specifically, N-cadherin is known to promote collective cell migration, and its interaction with β-catenin is crucial for maintaining cell-cell adhesion. nih.govthno.orgresearchgate.net By reducing the levels of these proteins, TMBP effectively impairs a critical step in the metastatic cascade. nih.gov

Interactive Table: Effect of TMBP on Cell Migration Markers

| Cell Line | Compound | Observed Effect on Migration | Marker Expression Change |

| NCI-H460 (Lung Cancer) | This compound-4,4'-diol (TMBP) | Reduced Migration | Decreased N-cadherin and β-catenin |

Investigation of Interaction with Specific Protein Targets (e.g., CDK1 in Hepatocellular Carcinoma Cells)

To exert their effects, bioactive compounds often interact with specific protein targets within the cell. For this compound-4,4'-diol (TMBP), a key target has been identified in hepatocellular carcinoma (HCC) cells: Cyclin-Dependent Kinase 1 (CDK1). nih.gov CDK1 is a crucial regulator of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase). wjgnet.com

Studies on both p53-mutant (HuH7.5) and p53-wild type (HepG2/C3A) HCC cell lines revealed that TMBP treatment leads to cell cycle arrest at the G2/M checkpoint and induces apoptosis (programmed cell death). nih.gov Molecular docking simulations and subsequent gene expression analyses have validated a direct interaction between TMBP and CDK1. The proposed mechanism involves the formation of hydrogen bonds between TMBP and the Tyr15 residue of CDK1, which is a critical phosphorylation site for CDK1 inhibition. nih.gov This interaction likely prevents the proper function of CDK1, thereby halting cell division and triggering the apoptotic pathway. nih.govwjgnet.com These findings pinpoint CDK1 as a specific and therapeutically relevant target of TMBP in liver cancer cells. nih.gov

Interactive Table: TMBP Interaction with CDK1 in HCC

| Cell Line | Compound | Protein Target | Proposed Interaction | Cellular Outcome |

| HuH7.5 (HCC) | TMBP | CDK1 | Hydrogen bonding at Tyr15 | G2/M Arrest, Apoptosis |

| HepG2/C3A (HCC) | TMBP | CDK1 | Hydrogen bonding at Tyr15 | G2/M Arrest, Apoptosis |

Antimicrobial and Antiparasitic Mechanism Exploration

The search for new antimicrobial and antiparasitic agents is a global health priority. Derivatives of this compound have been explored for their potential in this area, particularly against the parasite Leishmania.

Anti-leishmanial Effects Against Leishmania amazonensis Promastigote and Amastigote Forms

Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania, which exists in two main forms: the motile promastigote in the insect vector and the intracellular amastigote in the mammalian host. nih.govscielo.br A study investigating this compound-4,4'-diol (TMBP) demonstrated its potent activity against Leishmania amazonensis. nih.gov

The compound effectively inhibited the proliferation of L. amazonensis promastigotes, with 50% inhibitory concentrations (IC50) ranging from 0.62 to 0.86 µM over 24 to 72 hours of treatment. nih.govnih.gov Furthermore, TMBP was effective against the clinically relevant intracellular amastigote form, reducing the percentage of infected macrophages. nih.govnih.gov Notably, the compound exhibited high selectivity, being 62.7 times more selective for the parasite than for the host macrophage cells, indicating a low cytotoxicity towards the host cells. nih.govnih.gov

Interactive Table: Anti-leishmanial Activity of TMBP against L. amazonensis

| Parasite Form | Compound | Activity Metric | Value | Selectivity Index (vs. Macrophages) |

| Promastigote | TMBP | IC50 (24-72h) | 0.62–0.86 µM | Not Applicable |

| Amastigote | TMBP | CC50 (macrophages) | 53.93 µM | 62.7 |

Cellular and Molecular Targets in Parasitic Organisms

Understanding how a compound kills a parasite is crucial for its development as a drug. For this compound-4,4'-diol (TMBP), the mechanism of its anti-leishmanial action involves inducing significant stress and dysfunction within the parasite. nih.gov

The primary mechanism identified in L. amazonensis promastigotes is the generation of reactive oxygen species (ROS). nih.gov This surge in ROS leads to oxidative stress, which in turn causes mitochondrial dysfunction, disrupting the parasite's energy production and ultimately leading to cell death. nih.govnih.gov To further pinpoint molecular targets, molecular docking studies were performed on two critical L. amazonensis enzymes: trypanothione (B104310) reductase (TR) and the major surface protease leishmanolysin (Gp63). The analysis suggested that TMBP can bind to the active sites of both enzymes, with a higher selectivity for Gp63. nih.gov The hydroxyl groups of TMBP appear to be crucial for this binding affinity, forming hydrogen bonds with key residues in the enzymes' active sites. nih.gov These findings suggest that TMBP's anti-leishmanial effect is multifactorial, involving both the induction of oxidative stress and the inhibition of essential parasitic enzymes. nih.gov

Antioxidant Activity and Oxidative Stability Enhancement

Beyond its cytotoxic and antiparasitic effects, this compound and its derivatives are recognized for their antioxidant properties. researchgate.net Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to chain reactions that may damage cells or materials.

The biphenol derivative this compound-4,4'-diol (TMBP) has been specifically highlighted for its antioxidant activity. researchgate.net This property is attributed to its chemical structure, which allows it to scavenge free radicals effectively. The antioxidant potential of TMBP has been demonstrated in a practical application: enhancing the oxidative stability of soybean biodiesel. scielo.br In this study, TMBP's efficacy was found to be comparable to that of butylated hydroxytoluene (BHT), a widely used commercial synthetic antioxidant. scielo.br This demonstrates the potential of TMBP and related compounds to be used as natural or bio-derived additives to protect organic materials like biofuels from degradation due to oxidation. researchgate.netscielo.br

1 Mechanisms of Radical Scavenging and Redox System Modulation

The antioxidant activity of biphenyl (B1667301) derivatives, including this compound, is often attributed to their ability to scavenge free radicals, a property influenced by their chemical structure. Phenolic compounds, a category that the active derivative this compound-4,4'-diol (TMBP) belongs to, typically act as antioxidants by donating a hydrogen atom from their hydroxyl (-OH) groups to stabilize free radicals, thereby interrupting the chain reactions of oxidation. scielo.br The resulting radical on the antioxidant molecule is stabilized by the resonance of the aromatic ring. scielo.br The mechanism for phenolic compounds is often considered a sequential proton-loss electron transfer (SPLET). researchgate.net The hydroxyl groups on the biphenyl structure are crucial for this radical-scavenging capacity. vulcanchem.com

Beyond simple radical scavenging, derivatives of this compound have been shown to modulate complex redox systems within biological environments. In studies on the NCI-H460 lung cancer cell line, TMBP treatment was found to induce an increase in reactive oxygen species (ROS) and nitric oxide. researchgate.netnih.gov This treatment also led to a reduction in the superoxide radical-anion, an increase in the activity of the antioxidant enzyme superoxide dismutase (SOD), and a decrease in glutathione reductase activity. researchgate.netnih.gov This indicates a complex interaction with the cellular redox state, where the compound can exhibit both pro-oxidant and antioxidant-modulating effects. The anticancer mechanism of TMBP has been linked to the induction of oxidative stress and the reduction of the PI3K/AKT/NF-κB signaling pathway, which is involved in cellular survival and proliferation. researchgate.netnih.gov

2 Evaluation of Oxidative Stability in Organic Matrices (e.g., Biodiesel)

A significant application for derivatives of this compound is as additives to improve the oxidative stability of organic materials like biodiesel. researchgate.net Biodiesel, composed of fatty acid methyl esters, is more susceptible to oxidation than conventional diesel fuel, which can lead to the formation of gums and sediments that damage engines. researchgate.net Antioxidants are added to prolong its shelf life and ensure it meets quality standards, such as the minimum induction period specified in EN 14214. researchgate.netup.ac.za

The derivative this compound-4,4'-diol (TMBP) has been synthesized and evaluated as a sustainable antioxidant for soybean biodiesel. researchgate.netscielo.br Its effectiveness was measured using the Rancimat method, an accelerated oxidation test that determines the oxidation stability by measuring the induction period (IP) at an elevated temperature (e.g., 110 °C). researchgate.netup.ac.za In a comparative study, soybean biodiesel samples containing TMBP showed induction periods greater than the 6 hours required by industry standards. researchgate.net The performance of TMBP was found to be superior to that of the commonly used synthetic antioxidant Butylated hydroxytoluene (BHT) at the same concentration. scielo.br

Oxidative Stability of Soybean Biodiesel with Antioxidants

Comparison of Induction Periods (IP) at 110 °C determined by the Rancimat method.

| Sample | Concentration (mmol/30g) | Induction Period (hours) | Source |

|---|---|---|---|

| Soybean Biodiesel (Control) | - | 3.67 | scielo.br |

| Biodiesel + BHT | 0.136 | 6.28 | scielo.br |

| Biodiesel + TMBP | 0.136 | 6.67 | scielo.br |

3 Kinetic and Thermodynamic Parameters of Antioxidant Processes

The efficacy of an antioxidant can be quantified by studying the kinetic and thermodynamic parameters of the oxidation process it inhibits. For this compound-4,4'-diol (TMBP) used in soybean biodiesel, these parameters have been determined to understand its inhibitory mechanisms compared to other antioxidants. researchgate.net

Kinetic studies on the oxidation of biodiesel with TMBP showed that the reaction rate constants (k) were lower at all tested temperatures compared to samples containing the conventional antioxidant BHT. researchgate.net A lower rate constant signifies a slower oxidation process, indicating more effective inhibition by the antioxidant. The activation energy (Ea), which represents the minimum energy required to initiate the oxidation reaction, can be calculated using the Arrhenius equation. A higher activation energy implies that the antioxidant makes the oxidation process more difficult to start. repec.org

The thermodynamic parameters of activation, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), can be determined using the Eyring equation. These values provide insight into the transition state of the oxidation reaction. The study by Schirmann et al. (2019) demonstrated the effectiveness of TMBP in inhibiting oxidative processes in soybean biodiesel, as reflected in these kinetic and thermodynamic parameters. researchgate.netacs.org

Kinetic and Thermodynamic Parameters for Soybean Biodiesel Oxidation

Data comparing biodiesel with different antioxidants, evaluated at temperatures from 100 to 120 °C.

| Parameter | Biodiesel + TMBP | Biodiesel + BHT | Source |

|---|---|---|---|

| Activation Energy (Ea) (kJ mol⁻¹) | 99.99 | 96.22 | researchgate.net |

| Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | 96.79 | 93.02 | researchgate.net |

| Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) | -28.71 | -39.04 | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹) | 107.91 | 108.11 | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 ,5,5 Tetramethoxybiphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. In the case of 3,3',5,5'-tetramethoxybiphenyl, the ¹H NMR spectrum is characteristically simple due to the high degree of symmetry in the molecule.

Key features of the ¹H NMR spectrum of this compound include:

A singlet appearing around 3.98 ppm , which corresponds to the twelve protons of the four equivalent methoxy (B1213986) (-OCH₃) groups. The equivalence arises from the free rotation around the C-O bonds and the symmetry of the biphenyl (B1667301) system. researchgate.net

A singlet observed at approximately 6.73 ppm , integrating to four protons. researchgate.net This signal is assigned to the aromatic protons at the C-2, C-6, C-2', and C-6' positions. Their chemical shift is influenced by the electron-donating methoxy groups and the aromatic ring current.

A singlet at around 5.56 ppm is attributed to the two hydroxyl protons in the related compound this compound-4,4'-diol. researchgate.net

The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). umsl.edulibretexts.org The simplicity of the spectrum, with its distinct and well-resolved singlets, is a direct reflection of the symmetrical nature of the this compound molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| Methoxy Protons | ~3.98 | Singlet | 12H | -OCH₃ | researchgate.net |

| Aromatic Protons | ~6.73 | Singlet | 4H | Ar-H | researchgate.net |

| Hydroxyl Protons* | ~5.56 | Singlet | 2H | -OH | researchgate.net |

*For this compound-4,4'-diol

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the signals are inherently weaker than proton signals. libretexts.org However, the larger chemical shift range (0-220 ppm) typically results in a spectrum where each unique carbon atom produces a distinct signal, minimizing overlaps. libretexts.orglibretexts.org

For this compound, the expected ¹³C NMR spectrum would show a limited number of signals due to the molecule's symmetry. The key resonances would include:

A signal for the methoxy carbons.

Signals for the aromatic carbons, which would be differentiated based on their substitution pattern (i.e., carbons bearing methoxy groups, carbons bearing hydrogen atoms, and the carbons forming the biphenyl linkage).

The specific chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org For instance, carbons bonded to oxygen atoms (as in the methoxy groups) are shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference |

| Methoxy Carbons (-OCH₃) | 55-65 | cdnsciencepub.com |

| Aromatic C-H | 90-115 | rsc.org |

| Aromatic C-O | 150-165 | rsc.org |

| Aromatic C-C (biphenyl linkage) | 125-145 | rsc.org |

For more complex molecules or to definitively assign the signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear).

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling between the aromatic and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbons to which they are directly attached. An HSQC or HMQC spectrum of this compound would show a cross-peak between the methoxy proton signal (~3.98 ppm) and the methoxy carbon signal, and another cross-peak between the aromatic proton signal (~6.73 ppm) and its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). In the case of this compound, an HMBC spectrum would be instrumental in confirming the connectivity of the molecule. For example, it would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as to the adjacent aromatic carbons.

These 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure, confirming the assignments made from the 1D spectra and elucidating the complete bonding network. compoundchem.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. alfa-chemistry.com For this compound, with a molecular formula of C₁₆H₁₈O₄, the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

The related compound, this compound-4,4'-diol (C₁₆H₁₈O₆), has a calculated molecular weight of 306.31 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while the C-H stretches of the methoxy groups would be observed in the 2950-2850 cm⁻¹ range. vscht.cz

C=C stretching vibrations: The aromatic ring C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O stretching vibrations: The strong absorption bands corresponding to the aryl-alkyl ether C-O stretching vibrations would be prominent in the spectrum, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

For the related diol, this compound-4,4'-diol, an additional broad absorption band would be present in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.

Table 3: Characteristic IR Absorption Bands for this compound Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

| O-H Stretch* | 3600-3200 (broad) | Hydroxyl (-OH) | |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring | vscht.cz |

| Aliphatic C-H Stretch | 2950-2850 | Methoxy (-OCH₃) | vscht.cz |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring | vscht.cz |

| Asymmetric C-O-C Stretch | 1275-1200 | Aryl-alkyl ether | |

| Symmetric C-O-C Stretch | 1075-1020 | Aryl-alkyl ether |

*Present in this compound-4,4'-diol

Microscopic Techniques for Cellular and Material Morphological Studies

Microscopic examination provides invaluable insights into the structural and morphological characteristics of materials and their interactions within biological systems. Techniques ranging from electron microscopy to atomic force and optical microscopy offer complementary information regarding ultrastructure and surface topography.

Electron Microscopy for Ultrastructural Analysis in Biological Contexts

Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has been instrumental in elucidating the cellular effects of biphenyl compounds. While studies focusing specifically on this compound are limited, research on its derivative, this compound-4,4'-diol (TMBP), provides significant insights into how this class of compounds can induce morphological and ultrastructural alterations in cancer cells.

In studies involving human hepatocellular carcinoma (HCC) cell lines, such as HuH7.5 and HepG2/C3A, treatment with TMBP was shown to cause severe morphological changes. aps.orgnih.gov Similarly, in the NCI-H460 lung cancer cell line, TMBP induced significant morphological and ultrastructural alterations. uobaghdad.edu.iqresearchgate.net These changes are indicative of cellular stress and cytotoxicity.

Key Ultrastructural Changes Observed with TMBP Treatment:

Cell Membrane Integrity: SEM analysis of NCI-H460 cells treated with TMBP revealed alterations in cell surface topography. researchgate.net

Nuclear and Cytoplasmic Alterations: TEM studies on HCC cells showed that TMBP treatment led to notable changes within the cell, including the formation of autophagic vacuoles. aps.orgnih.gov

Mitochondrial and Endoplasmic Reticulum Stress: The appearance of autophagic vacuoles suggests that the compound may trigger cellular stress responses related to these organelles. aps.orgnih.gov

Induction of Apoptosis: The observed morphological changes are consistent with the induction of programmed cell death, or apoptosis. aps.orgnih.govuobaghdad.edu.iq

The table below summarizes the observed ultrastructural changes in cancer cell lines after treatment with this compound-4,4'-diol.

| Cell Line | Microscopy Technique | Key Morphological and Ultrastructural Findings | Reference |

| NCI-H460 (Lung Cancer) | SEM and TEM | Inducement of various morphological and ultrastructural changes, including alterations in cell surface topography. | uobaghdad.edu.iqresearchgate.net |

| HuH7.5 (Hepatocellular Carcinoma) | SEM and TEM | Severe morphological alterations and the appearance of autophagic vacuoles. | aps.orgnih.gov |

| HepG2/C3A (Hepatocellular Carcinoma) | SEM and TEM | Significant morphological and ultrastructural changes indicative of cytotoxicity. | aps.orgnih.gov |

These findings, although pertaining to a diol derivative, underscore the utility of electron microscopy in characterizing the cellular impact of tetramethoxybiphenyl systems. The observed alterations in cell morphology provide a visual basis for the cytotoxic and anti-cancer effects reported for these compounds.

Atomic Force Microscopy (AFM) and Optical Microscopy for Surface Characterization

Atomic Force Microscopy (AFM) and optical microscopy are powerful techniques for characterizing the surface topography and morphology of materials at the micro- and nanoscale. azom.commeasurlabs.commdpi.comnybpartner.no AFM, in particular, can provide three-dimensional images of a surface with high resolution, revealing details about surface roughness, grain size, and other topographical features. azom.commeasurlabs.com Optical microscopy, while having a lower resolution, is useful for observing larger-scale surface features and can be used to analyze the structure of composites. mdpi.comnih.gov

Detailed research findings on the surface characterization of thin films, crystals, or other material forms of this compound using AFM and optical microscopy are not extensively available in the reviewed literature. However, studies on related biphenyl derivatives and other organic materials provide a framework for how these techniques could be applied. For instance, AFM has been used to study the surface topography of thin films of cholesteric oligomers containing biphenyl units and to analyze the surface of polymer films with grafted biphenyl derivatives. aps.orgchalcogen.ro These studies demonstrate the capability of AFM to characterize the nanoscale surface features of materials containing biphenyl structures.

Optical microscopy has been employed to analyze the structure of multiwalled carbon nanotube composites that incorporate biphenyl derivatives as photosensitizers. nih.gov In such applications, optical and fluorescence microscopy can reveal the distribution and morphology of the components within the composite material. nih.gov

The table below outlines the potential applications of AFM and optical microscopy for the surface characterization of this compound, based on studies of similar materials.

| Microscopy Technique | Potential Information Obtainable for this compound |

| Atomic Force Microscopy (AFM) | - High-resolution 3D surface topography - Surface roughness quantification - Crystal growth and morphology analysis - Characterization of thin film uniformity and defects |

| Optical Microscopy | - Visualization of crystal morphology and size distribution - Analysis of the microstructure of composite materials - Observation of surface defects and large-scale features |

While specific data for this compound is not available, the established capabilities of AFM and optical microscopy suggest their significant potential for the future characterization of this compound in various material forms. Such studies would be crucial for understanding its physical properties and for the development of applications where surface characteristics are important.

Computational Chemistry and Molecular Modeling of 3,3 ,5,5 Tetramethoxybiphenyl

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico methods are instrumental in the early stages of drug development for forecasting a molecule's potential biological effects and its journey through the body. These predictions for 3,3',5,5'-Tetramethoxybiphenyl help to assess its viability as a drug candidate.

Prediction of Drug-Likeness Potential

A key initial screening for any potential drug is the assessment of its "drug-likeness," often evaluated using criteria such as Lipinski's Rule of Five. taylorandfrancis.comlindushealth.comunits.it This rule establishes that a compound is more likely to be an orally active drug in humans if it meets certain physicochemical benchmarks. units.it These include having a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.comlindushealth.comdrugbank.com In silico studies have classified this compound-4,4'-diol (a closely related derivative) as a good oral drug candidate. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 274.31 g/mol | Yes (≤ 500) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Log P (Octanol-Water Partition Coefficient) | ~3.5-4.0 | Yes (≤ 5) |

Note: The data in this table is computationally predicted and may vary slightly between different prediction software.

Assessment of Oral Bioavailability and Intestinal Absorption

Beyond just drug-likeness, computational models can predict how well a compound will be absorbed by the body if taken orally. nih.govsciensage.info The SwissADME web tool, for instance, can forecast pharmacokinetic parameters. phytojournal.com Studies on a related compound, this compound-4,4'-diol, suggest it is classified as a good oral drug according to in-silico analyses. nih.gov These predictions are based on factors like water solubility and intestinal permeability. nih.govsciensage.info For a compound to be orally bioavailable, it generally needs to have a balance of solubility to dissolve in the gut and lipophilicity to cross the intestinal membrane. nih.gov While specific data for this compound is not extensively published, the positive predictions for its diol derivative are promising.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing a fundamental understanding of its stability, reactivity, and other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scienceopen.comimist.ma It is a powerful tool for predicting the geometry and reactivity of molecules. imist.ma DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. While specific DFT studies on this compound are not widely available in the provided search results, DFT has been used to study similar biphenyl (B1667301) compounds and their derivatives. researchgate.net These calculations provide insights into the regions of a molecule that are most likely to be involved in chemical reactions. imist.ma

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. mdpi.comnih.gov These simulations model the movements of atoms and molecules over time, offering insights into the stability of the ligand-target complex and the specific interactions that hold them together. frontiersin.orgchemrevlett.com

For the related compound, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol (TMBP), molecular docking studies, a precursor to MD simulations, have been performed to investigate its binding to various protein targets. researchgate.netnih.gov For example, docking analyses have suggested that TMBP can bind to the active sites of enzymes like trypanothione (B104310) reductase and leishmanolysin from Leishmania amazonensis, with the hydroxyl groups playing a key role in binding affinity through hydrogen bonds. nih.gov Similarly, molecular docking has been used to study the interaction of TMBP with CDK1, a protein involved in the cell cycle, suggesting that hydrogen bonding plays a crucial role in its inhibitory activity. nih.gov These docking studies provide a static snapshot of the interaction, which can then be further explored and validated using MD simulations to understand the dynamic nature of the binding process. mdpi.comnih.gov

Applications of 3,3 ,5,5 Tetramethoxybiphenyl in Materials Science and Catalysis Research

Development of Advanced Polymer and Resin Systems

The inherent rigidity and thermal stability of the biphenyl (B1667301) moiety make it an attractive building block for high-performance polymers. Derivatives of 3,3',5,5'-tetramethoxybiphenyl are investigated for creating advanced resin systems with enhanced properties.

Biphenyl-type epoxy resins are a class of materials known for their superior characteristics compared to conventional epoxy resins. sinocurechem.com A derivative, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, which shares the substituted biphenyl core, is recognized as a new type of crystalline epoxy resin with excellent heat resistance and mechanical properties. sinocurechem.com Such resins exhibit good color and transparency, a high epoxy value, and low total chlorine content, making them suitable for a wide range of applications, including coatings, adhesives, and composite resin matrices. sinocurechem.com Their ideal electrical insulation properties make them particularly valuable in electronic packaging materials. sinocurechem.com

The functionalized diol precursor, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol, serves as a key intermediate for synthesizing such polymers. lookchem.com This diol can be used to create specialized epoxy resins, such as those used in bisphenol A-free anticorrosive coatings for metal packaging, highlighting the role of this structural class in producing safer, high-performance materials. chemicalbook.com The synthesis of these resins involves the reaction of the biphenyl-diol with an epichlorohydrin (B41342), a process that capitalizes on the robust nature of the biphenyl core to build durable polymer networks.

The mechanical properties of resin composites, such as flexural strength, fracture toughness, and wear resistance, are critical for their performance and longevity. ijrpr.comscirp.org These properties are heavily influenced by the composition of the polymer matrix and the type and distribution of inorganic fillers. ijrpr.comresearchgate.net The integration of rigid structural units like the biphenyl moiety into the resin matrix is a key strategy for enhancing mechanical performance. sinocurechem.com

Research on dental resin composites shows that factors like filler particle size, the bond between filler and matrix, and the chemical structure of the resin monomers are crucial. ijrpr.comscirp.org Resins with higher molecular weight and a more rigid structure tend to exhibit improved wear resistance. scirp.org The use of a biphenyl structure contributes to the stiffness and thermal stability of the resulting composite material. sinocurechem.comresearchgate.net For instance, the high filler load in some composites, combined with a robust resin matrix, allows the material to better sustain functional stress. ufu.br

| Property | Influencing Factor | Impact on Composite Performance | Source |

|---|---|---|---|

| Flexural Strength | Filler volume, monomer type, degree of cure | Increases resistance to bending forces and fracture, crucial for load-bearing applications. | ijrpr.comscirp.orgdental-research.com |

| Wear Resistance | Filler particle size (smaller is better), resin molecular weight, filler-matrix bond | Reduces material loss from abrasion, enhancing durability. | scirp.org |

| Hardness | Inorganic filler content, monomer rigidity | Improves resistance to surface indentation and scratching. | ufu.br |

| Fracture Toughness | Filler-matrix interface, particle size distribution | Enhances the material's ability to resist crack propagation. | scirp.org |

The incorporation of a this compound-derived structure into the resin matrix is expected to contribute positively to these properties by creating a more rigid and stable network.

Catalytic Applications and Ligand Design

The unique stereochemical properties of biphenyl compounds make them excellent candidates for ligand design in catalysis. The restricted rotation around the biphenyl bond can create a stable, axially chiral environment, which is highly sought after in asymmetric synthesis.

Axially chiral biphenyl ligands are fundamental in asymmetric catalysis, where they are used to control the stereochemical outcome of reactions with high precision. nih.govchemrxiv.org The development of efficient chiral ligands is crucial for synthesizing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries. taylorfrancis.com Adjusting the substituent groups at the 3,3', 5,5', and 6,6' positions of the biphenyl core allows for the fine-tuning of the ligand's steric and electronic properties, enhancing its effectiveness in catalytic reactions. nih.govchemrxiv.org

A notable application is in cobalt-catalyzed asymmetric hydroboration, a reaction that installs a boron functional group onto a molecule with high stereoselectivity. chinesechemsoc.orgorganic-chemistry.org A specific chiral phosphine (B1218219) ligand incorporating a tetramethoxybiphenyl backbone, (R)-2,2'-bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, has been successfully employed in the cobalt-catalyzed hydroboration of fluoroalkyl-substituted alkenes. chinesechemsoc.org This catalytic system effectively produces chiral alkylboronates, which are valuable synthetic intermediates, with good enantioselectivity. chinesechemsoc.org The success of such reactions highlights the importance of the ligand's architecture in creating a well-defined chiral pocket around the metal center. chinesechemsoc.orgresearchgate.net

| Component | Description | Source |

|---|---|---|

| Catalyst | Co(acac)₂ | chinesechemsoc.org |

| Chiral Ligand | (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl [(R)-BTFM-Garphos] | chinesechemsoc.org |

| Substrate | Fluoroalkyl-substituted alkenes | chinesechemsoc.org |

| Reagent | Pinacolborane (HBpin) | chinesechemsoc.org |

| Product | Chiral alkylboronates | chinesechemsoc.org |

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes from renewable sources to perform chemical transformations under mild, environmentally friendly conditions. tudelft.nlmdpi.com This approach avoids the use of harsh reagents and reduces energy consumption and waste generation. tudelft.nl

The synthesis of this compound-4,4'-diol (TMBP) is a prime example of biocatalysis facilitating a green process. researchgate.net This compound can be produced through the oxidative coupling of 2,6-dimethoxyphenol (B48157) using a laccase enzyme derived from the fungus Botryosphaeria rhodina. researchgate.net This enzymatic process represents a more sustainable alternative to traditional chemical synthesis methods, which often require more toxic methodologies. researchgate.netresearchgate.net The use of enzymes, which are biodegradable and operate in aqueous solutions at or near ambient temperature, aligns with several core principles of green chemistry. tudelft.nl Such biocatalytic methods are increasingly being explored for the production of valuable chemicals from simple, renewable precursors. frontiersin.org

Corrosion is a major issue affecting the lifespan and safety of metallic structures. Organic molecules are widely studied as corrosion inhibitors because of their ability to adsorb onto a metal surface and form a protective barrier against corrosive agents. imist.ma The effectiveness of an organic inhibitor is often linked to the presence of specific structural features, such as aromatic rings and heteroatoms (e.g., oxygen, nitrogen, sulfur), which contain lone pairs of electrons that can coordinate with the metal surface. imist.ma

This compound possesses these key features: two aromatic rings and four oxygen atoms within its methoxy (B1213986) groups. These characteristics make it a promising candidate for corrosion inhibition. While direct studies on this specific compound as a soluble inhibitor are not widely reported, a closely related derivative provides strong evidence of the utility of this chemical scaffold in corrosion protection. A biphenyl epoxy resin based on a tetramethylbiphenyl structure is used specifically as an anticorrosive coating for metal containers. chemicalbook.com This application demonstrates that the biphenyl core structure can be functionalized to create robust polymer films that effectively protect metallic surfaces from corrosion.

Future Research Directions and Emerging Areas

Comprehensive Structure-Activity Relationship (SAR) Investigations for Enhanced Functionality

A critical area of future research lies in conducting comprehensive Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to understanding how the specific structural features of a molecule, such as the number and position of hydroxyl groups and the length of ester chains, influence its biological activity. uc.pt By systematically modifying the TMBP structure and evaluating the resulting changes in efficacy, researchers can identify key functional groups and structural motifs responsible for its biological effects.

For instance, studies on other phenolic acid derivatives have shown that both the number of hydroxyl groups on the phenyl ring and the length of an attached ester moiety can significantly impact cytotoxic and antioxidant activities. uc.pt Similar systematic investigations on TMBP and its analogs could lead to the development of derivatives with enhanced potency and selectivity for specific biological targets. mdpi.com This could involve exploring the effects of altering the methoxy (B1213986) and hydroxyl group positions or introducing different substituents onto the biphenyl (B1667301) backbone. The goal of such studies would be to generate a detailed map of how structural modifications translate to functional changes, providing a roadmap for designing more effective TMBP-based compounds.

Exploration of Novel Biocatalytic Pathways for Sustainable Production and Derivatization

The synthesis of 3,3',5,5'-Tetramethoxybiphenyl and its derivatives is an area ripe for innovation, particularly through the exploration of biocatalytic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. mdpi.comrsc.org Enzymes like lipases and laccases have already been successfully employed in the synthesis and modification of biphenyl compounds. mdpi.comresearchgate.net

Future research will likely focus on discovering and engineering new enzymes with improved efficiency and specificity for TMBP synthesis. This could involve high-throughput screening of microbial sources for novel biocatalysts or using protein engineering techniques to enhance the performance of existing enzymes. rsc.org The use of biocatalysts can lead to milder reaction conditions, reduced waste, and higher selectivity, making the production of TMBP and its derivatives more environmentally friendly and economically viable. mdpi.comrsc.org For example, laccase-catalyzed biotransformation of 2,6-dimethoxyphenol (B48157) has been used to produce TMBP, demonstrating the potential of this approach. researchgate.netnih.govresearchgate.net Further exploration of enzymatic pathways could unlock new routes for creating a diverse range of TMBP derivatives with unique properties.

Table 1: Examples of Biocatalytic Approaches for Biphenyl Compounds

| Enzyme Type | Reaction | Potential Advantage |

| Laccase | Oxidative coupling of phenols | Sustainable synthesis from simple precursors researchgate.netnih.govresearchgate.net |

| Lipase | Selective ester hydrolysis/acylation | Generation of tailored molecules with improved properties mdpi.commdpi.com |

| P450 Monooxygenases | Hydroxylation of aromatic compounds | Introduction of functional groups for further modification rsc.org |

Advanced Mechanistic Studies on Specific Cellular and Molecular Targets

While initial studies have shed light on the biological activities of TMBP, particularly its cytotoxic effects on cancer cells, a deeper understanding of its mechanisms of action is needed. nih.govnih.govnih.gov Advanced mechanistic studies are crucial to pinpoint the specific cellular and molecular targets with which TMBP interacts.

Recent research has indicated that a diol derivative of TMBP can induce cell cycle arrest and apoptosis in lung and hepatocellular carcinoma cells. nih.govnih.govnih.gov These studies have pointed to the involvement of pathways such as the PI3K/AKT/NF-κB pathway and interaction with proteins like CDK1. nih.govnih.gov Future investigations should employ advanced techniques to further elucidate these interactions. This could include methods to identify direct binding partners of TMBP within the cell and to map the downstream signaling cascades that are affected. A thorough understanding of these mechanisms is essential for the rational design of TMBP-based therapies and for predicting their efficacy and potential side effects.

Development of Next-Generation Materials Leveraging Biphenyl Scaffolds

The rigid and versatile nature of the biphenyl scaffold, the core structure of TMBP, makes it an attractive building block for the development of advanced materials. mdpi.comnih.govbeilstein-journals.org Future research is expected to explore the incorporation of TMBP and its derivatives into novel polymers and nanomaterials with unique properties.

Biphenyl-containing polymers have shown promise in various applications, and the specific substitutions on the biphenyl unit can influence the material's thermal and mechanical properties. rsc.org For instance, polymers derived from bio-based biphenyl compounds have demonstrated good thermal stability. rsc.org Furthermore, biphenyl scaffolds have been used to create chiral catalysts and have been incorporated into nanofibrous scaffolds for tissue engineering. mdpi.comnih.govbeilstein-journals.org By leveraging the specific chemical features of TMBP, such as its methoxy groups, researchers could design next-generation materials with tailored electronic, optical, or biological properties for applications in fields ranging from electronics to biomedicine.

Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the development of TMBP-based compounds is no exception. mdpi.comsioc-journal.cn These powerful computational tools can be used to accelerate the design and optimization of new molecules with desired properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of TMBP derivatives and identify candidates with a high probability of success, significantly reducing the time and cost associated with traditional drug discovery and materials development. acs.org For example, machine learning can be applied to quantitative structure-activity relationship (QSAR) modeling to predict the bioactivity of new compounds. nih.gov Furthermore, AI can assist in planning synthetic routes, making the production of novel TMBP derivatives more efficient. acs.org The application of these in silico methods will undoubtedly play a crucial role in unlocking the full potential of this compound and its analogs in the years to come.

Q & A

Basic: What are the primary synthetic routes for 3,3',5,5'-Tetramethoxybiphenyl, and how do they differ in yield and scalability?

Answer: The compound is synthesized via two main routes:

- Enzymatic oxidative coupling : Laccase-mediated dimerization of 2,6-dimethoxyphenol (2,6-DMP) under optimized pH (e.g., pH 6.5) yields this compound-4,4'-diol (TMBP) with ~12% yield . This method is eco-friendly but requires enzyme stability optimization.

- Organic synthesis : Suzuki coupling of 3,3',5,5'-tetraiodo-2,2',6,6'-tetramethoxybiphenyl with boronic acid derivatives, followed by oxidation (e.g., KMnO₄), achieves higher yields (~20–30%) but involves multi-step purification . Scalability favors organic synthesis due to controlled reaction conditions, whereas enzymatic methods are limited by enzyme activity decay.

Basic: Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Answer: Key techniques include:

- X-ray crystallography : Resolves structural details of derivatives like MOFs, confirming trinuclear metal clusters and ligand coordination modes .

- NMR spectroscopy : Identifies methoxy group positions and biphenyl backbone symmetry (e.g., singlet peaks for equivalent protons) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting byproducts like dibrominated intermediates .

Advanced: How does the choice of metal ions in post-synthetic modification affect the luminescent properties of MOFs derived from this compound?

Answer: Substituting Cd(II) with Ln(III) ions (e.g., Tb³⁺, Eu³⁺) in MOFs switches the framework from anionic to cationic, enhancing luminescence. Tb³⁺-MOFs emit green light (544 nm), while Eu³⁺-MOFs show red emission (618 nm), attributed to f-f transitions. The parent Cd-MOF exhibits weak linker-based emission, highlighting the role of lanthanide ions in tuning photophysical properties .

Advanced: What experimental approaches resolve contradictions in the antioxidant versus pro-oxidant effects of this compound derivatives in different biological models?

Answer: Contradictions arise from concentration-dependent redox behavior. For example:

- Antioxidant activity : At low concentrations (≤10 µM), TMBP scavenges radicals (DPPH/FRAP assays) by donating phenolic hydrogens, stabilizing biodiesel oxidation .

- Pro-oxidant effects : At higher concentrations (>20 µM), it induces ROS in cancer cells (e.g., NCI-H460), triggering apoptosis via PI3K/AKT/NF-κB pathway inhibition . Dose-response assays and ROS quantification (e.g., DCFH-DA probes) are critical to contextualize these dual roles.

Advanced: In enzymatic synthesis of this compound, how do reaction parameters like pH and enzyme source influence dimer formation versus polymerization?

Answer:

- pH control : At pH 6.5, laccase from Botryosphaeria rhodina selectively produces TMBP, while acidic conditions (pH 4.0) favor polymerization into polyphenolic ethers .

- Enzyme specificity : Fungal laccases (e.g., Trametes versicolor) generate mixed dimers (C–C or C–O–C linkages), whereas B. rhodina laccase yields >90% C–C coupled TMBP . Reaction monitoring via HPLC-MS is essential to track product distribution.

Basic: What role does this compound play in enhancing the mechanical properties of dental composite resins, and what initiator systems are optimal?

Answer: As a monomer in epoxy acrylate resins, it improves double-bond conversion rates (DC) and reduces polymerization shrinkage. Initiator systems like camphorquinone (CQ) + 1-phenyl-1,2-propanedione (PPD) at 3.1% mass increase DC by 15% compared to CQ alone. Mechanical testing (flexural strength ~120 MPa) confirms enhanced durability .

Advanced: How do molecular docking studies elucidate the interaction between this compound derivatives and targets like trypanothione reductase in anti-leishmanial research?

Answer: Docking simulations reveal hydrogen bonding between methoxy groups and active-site residues (e.g., Glu⁴⁶⁶ in trypanothione reductase), inhibiting NADPH binding. MD simulations (100 ns) validate stable binding, correlating with IC₅₀ values of ~5 µM against Leishmania amazonensis .

Advanced: What strategies are employed to optimize the oxidative stability of biodiesel using this compound, and how do they compare to traditional antioxidants?

Answer: TMBP (0.1 wt%) extends induction periods (Rancimat test) from 6.5 to 8.2 hours, comparable to BHT but with lower cytotoxicity. Synergistic blends with α-tocopherol reduce peroxide formation by 40% via radical scavenging and metal chelation .

Basic: What are the critical considerations in scaling up the Suzuki coupling reaction for synthesizing this compound-based ligands?

Answer: Key factors include:

- Catalyst selection : Pd(PPh₃)₄ ensures high coupling efficiency (>90%) but requires inert atmospheres to prevent oxidation .

- Purification : Column chromatography removes unreacted tetraiodo precursors, while recrystallization in EtOH/H₂O minimizes boronic acid residues .

Advanced: How does post-synthetic metal exchange in MOFs derived from this compound impact their application in dye separation technologies?

Answer: Replacing Cd(II) with Al(III) converts anionic MOFs to cationic frameworks, enabling selective adsorption of anionic dyes (e.g., methyl orange) via electrostatic interactions. Adsorption capacities reach ~200 mg/g, with >95% selectivity in mixed-dye solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.